molecular formula H3O2P B1598625 (2H2)Phosphinic (2H)acid CAS No. 57583-56-9

(2H2)Phosphinic (2H)acid

Cat. No.: B1598625
CAS No.: 57583-56-9
M. Wt: 69.015 g/mol
InChI Key: ACVYVLVWPXVTIT-DZCFLQKHSA-N
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Description

It is a colorless, low-melting compound that is highly soluble in water, dioxane, and alcohols . This compound is known for its powerful reducing properties and is commonly used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2H2)Phosphinic (2H)acid is typically prepared through a two-step process. Initially, elemental white phosphorus reacts with alkali and alkaline earth hydroxides to produce an aqueous solution of hypophosphites: [ \text{P}_4 + 4 \text{OH}^- + 4 \text{H}_2\text{O} \rightarrow 4 \text{H}_2\text{PO}_2^- + 2 \text{H}_2 ] Any phosphites formed during this step can be selectively precipitated using calcium salts. The purified material is then treated with a strong, non-oxidizing acid, such as sulfuric acid, to yield free hypophosphorous acid: [ \text{H}_2\text{PO}_2^- + \text{H}^+ \rightarrow \text{H}_3\text{PO}_2 ] Industrial production methods often involve continuous extraction of aqueous solutions with diethyl ether to obtain pure anhydrous hypophosphorous acid .

Chemical Reactions Analysis

Types of Reactions: (2H2)Phosphinic (2H)acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to phosphorous acid and phosphoric acid.

    Reduction: It acts as a reducing agent in many reactions.

    Substitution: It can participate in substitution reactions to form phosphinate derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: It is used as a reducing agent in the presence of catalysts such as palladium or nickel.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.

Major Products:

Scientific Research Applications

(2H2)Phosphinic (2H)acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2H2)Phosphinic (2H)acid involves its ability to donate electrons, making it a potent reducing agent. It interacts with molecular targets by reducing metal ions and other oxidized species. In biological systems, it can inhibit metalloproteases by mimicking the transition state of peptide hydrolysis, thereby blocking the enzyme’s active site .

Comparison with Similar Compounds

  • Phosphorous acid (H₃PO₃)
  • Phosphoric acid (H₃PO₄)
  • Phosphonic acid (R-P(O)(OH)₂)

Comparison:

  • Phosphorous acid: Similar in structure but has one less hydrogen atom bonded to phosphorus.
  • Phosphoric acid: Contains three hydroxyl groups, making it a stronger acid.
  • Phosphonic acid: Features a direct carbon-phosphorus bond, providing different reactivity and applications.

Uniqueness: (2H2)Phosphinic (2H)acid is unique due to its monoprotic nature and strong reducing properties, which distinguish it from other phosphorus oxyacids .

Properties

InChI

InChI=1S/H3O2P/c1-3-2/h3H2,(H,1,2)/i3D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVYVLVWPXVTIT-DZCFLQKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[PH2]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OP(=O)([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206211
Record name (2H2)Phosphinic (2H)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.015 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57583-56-9
Record name Phosphinic-d2 acid-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57583-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H2)Phosphinic (2H)acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H2)Phosphinic (2H)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H2)phosphinic (2H)acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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